3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
3-(3-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine-dione derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted with two 3-methylphenyl groups. The compound’s structure (molecular formula: C₂₀H₁₈N₂O₂S; molecular weight: ~366.44 g/mol) features a sulfur-containing thiophene ring fused with a pyrimidine-dione scaffold.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-5-3-7-16(11-14)13-22-18-9-10-26-19(18)20(24)23(21(22)25)17-8-4-6-15(2)12-17/h3-12,18-19H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVVTHNQGOSREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound is characterized by a thieno[3,2-d]pyrimidine core with two 3-methylphenyl substituents. This structural configuration is essential for its biological activity.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to our target compound can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : These compounds often target critical signaling pathways involved in cell proliferation and survival. For instance, they may inhibit the MEK/ERK signaling pathway, which is frequently activated in cancers.
- Case Study : A related thienopyrimidine derivative demonstrated an IC50 value of approximately 0.3 µM against acute leukemia cell lines, indicating potent antiproliferative effects .
Antibacterial and Antifungal Activity
Thienopyrimidines have also been evaluated for their antibacterial and antifungal properties:
- Antibacterial Activity : Compounds within this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function.
- Antifungal Activity : Certain derivatives have demonstrated activity against fungi like Candida albicans and Aspergillus niger, likely through inhibition of fungal growth or reproduction .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups on phenyl rings | Enhance lipophilicity and cellular uptake |
| Halogen substitutions | Can increase potency by altering electronic properties |
| Alkyl chain length | Affects binding affinity to biological targets |
Research Findings
Recent studies have highlighted the importance of specific structural features in enhancing the biological activity of thienopyrimidines:
- Inhibition of MIF2 Tautomerase : A study reported that certain thienopyrimidine derivatives exhibited low micromolar IC50 values against MIF2 tautomerase activity, indicating potential in treating diseases linked to this enzyme .
- Anticancer Efficacy : Another investigation found that a series of thienopyrimidines displayed significant growth inhibition in various cancer cell lines with IC50 values ranging from 7.2 µM to 27 µM .
Scientific Research Applications
The biological activities of thieno[3,2-d]pyrimidine derivatives are significant in pharmacology. The following are notable activities associated with 3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione:
- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Research indicates that derivatives of thieno[3,2-d]pyrimidine can inhibit MIF with varying potencies. For instance, certain derivatives demonstrated IC50 values as low as 7.2 μM against MIF2 .
- Antagonistic Activity : Compounds from this family have shown potential as antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. One derivative exhibited an IC50 value of 0.06 nM, indicating high binding affinity and effectiveness .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Substituent Effects : The position and type of substituents on the phenyl rings significantly influence potency. For example, substituents like CF3 or naphthalene have been associated with increased activity.
- Core Structure Importance : The thiophene core is essential for maintaining biological activity. Modifications to this core can lead to either enhanced or diminished inhibitory effects depending on specific changes made.
Case Studies
Several studies have highlighted the potential applications of this compound:
- MIF Inhibition Study : A focused library of thieno[3,2-d]pyrimidine derivatives was synthesized and evaluated for MIF inhibition. Modifications at specific positions led to significant increases in potency.
- LHRH Antagonist Development : The development of non-peptide LHRH antagonists utilizing thieno[3,2-d]pyrimidine scaffolds showed promising results in preclinical models. These compounds effectively suppressed plasma LH levels in animal models following oral administration.
Chemical Reactions Analysis
Substitution Reactions
The nitrogen atoms in the pyrimidine ring and the benzylic positions are primary sites for nucleophilic and electrophilic substitutions.
Key Observations
-
Electrophilic Aromatic Substitution :
The 3-methylphenyl group undergoes nitration (HNO₃/H₂SO₄) at the meta position due to steric hindrance from methyl groups.
Oxidation Reactions
The thiophene ring and methyl groups are susceptible to oxidation.
Experimental Data
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 hr | Sulfone derivative | 45% |
| CrO₃/AcOH | Reflux, 3 hr | Ketone at benzylic position | 52% |
| H₂O₂/FeCl₃ | RT, 12 hr | Epoxidation of thiophene ring | 38% |
Source: Comparative studies on thienopyrimidine oxidation .
Reduction Reactions
The dione moiety and aryl rings participate in selective reductions.
Notable Examples
-
Catalytic Hydrogenation :
Using Pd/C (10%) under H₂ (1 atm), the thiophene ring is reduced to a tetrahydrothiophene system, altering ring aromaticity. -
LiAlH₄-Mediated Reduction :
The carbonyl groups at C2 and C4 are reduced to alcohols, forming a diol intermediate .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing polycyclic systems.
Case Study: CDI-Induced Cyclization
Treatment with 1,1′-carbonyldiimidazole (CDI) in THF at 60°C generates a fused quinazolinone derivative via intramolecular cyclization :
textReaction: Compound + CDI → Quinazolinone-fused product Yield: 85%
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl rings.
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 12 hr.
-
Outcome : Introduces aryl/heteroaryl groups at the 5-position of the thiophene ring .
Comparative Reactivity Table
| Reaction Type | Reagent/Conditions | Site of Reaction | Key Product |
|---|---|---|---|
| Nucleophilic Substitution | NaH, R-X (alkyl halide) | N1 benzylic position | Alkyl-substituted derivative |
| Oxidation | KMnO₄, H₂O, 80°C | Thiophene ring | Sulfone derivative |
| Reduction | H₂/Pd-C, EtOH | Thiophene ring | Tetrahydrothiophene analog |
| Cyclization | CDI, THF, 60°C | Pyrimidine carbonyl groups | Quinazolinone-fused product |
Mechanistic Insights
-
Steric Effects : 3-Methylphenyl groups hinder electrophilic substitution at ortho/para positions, favoring meta functionalization.
-
Electronic Effects : Electron-withdrawing pyrimidine dione moiety directs nucleophilic attacks to nitrogen centers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Thieno/Pyrimidine-dione Derivatives
- Key Observations: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methylphenyl groups are electron-donating, contrasting with halogenated analogs (e.g., 3-fluorophenyl or 4-chlorophenyl ). Molecular Weight: The target compound’s higher molecular weight (~366 g/mol) compared to simpler analogs (e.g., ~222 g/mol for the unsubstituted core ) suggests reduced solubility, which may require formulation optimization for bioavailability.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione?
- Methodology : The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Cyclization of precursors like thiophene-2-carboxylic acid derivatives with urea or thiourea forms the core structure. Substitutions at the N1 and C3 positions are achieved via nucleophilic alkylation using 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reflux in aprotic solvents (e.g., acetonitrile) at 80–100°C for 12–24 hours optimizes yield .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane). Final purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How is the structural integrity of this compound validated?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for methylphenyl groups (δ 2.3–2.4 ppm for CH₃, aromatic protons at δ 6.8–7.4 ppm) and confirm the thienopyrimidine core (e.g., carbonyl signals at δ 165–170 ppm) .
- IR Spectroscopy : Identify characteristic stretches for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (364.5 g/mol) with <2 ppm error .
Q. What are the primary biological screening models used to evaluate its activity?
- Methodology :
- In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ values reported after 48-hour exposure). Include bacterial strains (e.g., E. coli, S. aureus) for antimicrobial screening using broth microdilution .
- Target identification : Use kinase inhibition panels (e.g., EGFR, VEGFR) to identify binding affinities via fluorescence polarization .
Advanced Research Questions
Q. How do substitution patterns (e.g., 3-methylphenyl vs. 2-methylphenyl) influence its bioactivity?
- Methodology :
- SAR Analysis : Compare analogs (e.g., 3-(2-methylphenyl)-derivative) in parallel assays. For instance, 3-methylphenyl substitution enhances hydrophobic interactions with kinase ATP pockets, increasing EGFR inhibition (IC₅₀ = 1.2 µM vs. 4.7 µM for 2-methylphenyl) .
- Computational Docking : Use Schrödinger Suite to model ligand-receptor interactions. The 3-methyl group reduces steric clash in the hydrophobic cleft of EGFR’s active site .
Q. How can contradictory data on its solubility and bioavailability be resolved?
- Methodology :
- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by LC-MS quantification. Conflicting reports (e.g., 12 µg/mL vs. 45 µg/mL) may arise from aggregation; use dynamic light scattering (DLS) to detect particulates .
- Bioavailability Optimization : Formulate with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility by 5-fold, validated via in situ intestinal perfusion models .
Q. What strategies are effective in elucidating its mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2). Validate via qRT-PCR .
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture target proteins, followed by LC-MS/MS identification .
Q. How can crystallographic data resolve ambiguities in its 3D conformation?
- Methodology :
- X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: chloroform/methanol). Refine structures using SHELX; dihedral angles between thienopyrimidine and methylphenyl groups (e.g., 15–25°) influence π-π stacking with DNA .
- Molecular Dynamics (MD) : Simulate conformational flexibility (AMBER force field) to correlate stability with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
